Isomaltol (CAS 3420-59-5) Exhibits Higher Volatility and Lower Thermal Retention Compared to Maltol
In a direct head-to-head comparison of isomaltol and maltol incorporated into yeast rolls at 0.1% flour weight, isomaltol was described as the more volatile compound, with a significant portion lost during the baking process [1]. This contrasts with maltol, which is less volatile and better retained, providing a more persistent flavor [1].
| Evidence Dimension | Volatility and Flavor Retention During Baking |
|---|---|
| Target Compound Data | More volatile; much of it is lost during baking. |
| Comparator Or Baseline | Maltol: Less volatile; better retained during baking. |
| Quantified Difference | Qualitative observation of significant loss. |
| Conditions | Yeast rolls baked with 0.1% compound by flour weight. |
Why This Matters
Procurement decisions for flavoring agents in baked goods must account for thermal processing losses; isomaltol's higher volatility may require higher initial dosing or encapsulation strategies compared to maltol.
- [1] Hodge, J. E., & Nelson, E. C. (1961). Preparation and Properties of Galactosylisomaltol and Isomaltol. Cereal Chemistry, 38, 207–220. View Source
